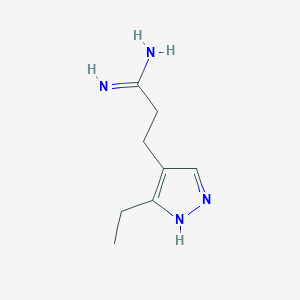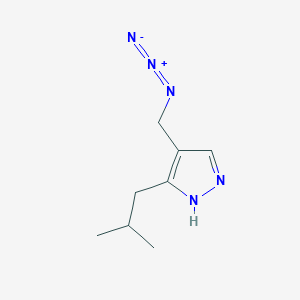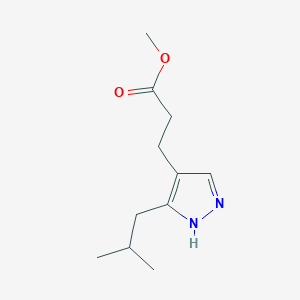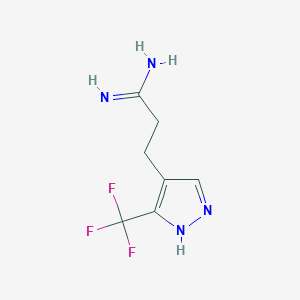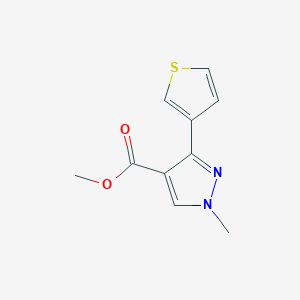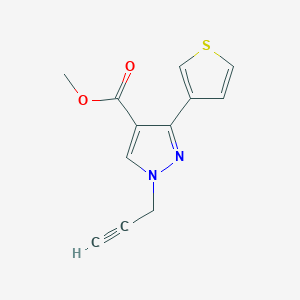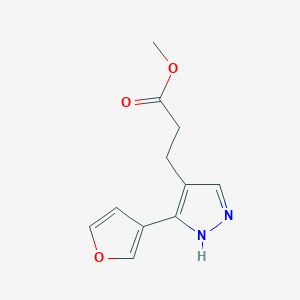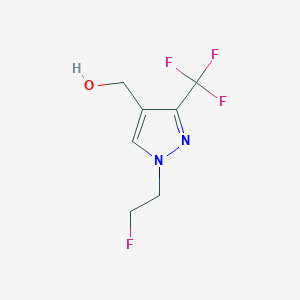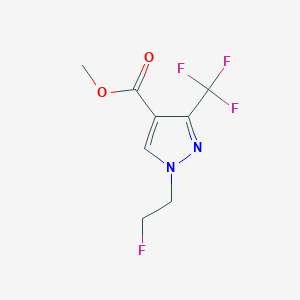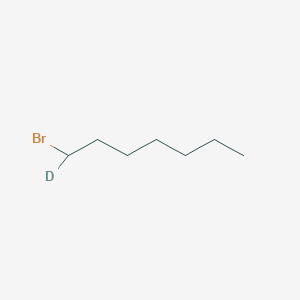
2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The Sandmeyer reaction of differently C-2 substituted N- (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis
The molecular weight of 2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is 231.68 g/mol.Chemical Reactions Analysis
The Sandmeyer reaction of differently C-2 substituted N- (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .Applications De Recherche Scientifique
Catalysts for Ethylene Oligomerization
- Catalytic Activity : This compound has been investigated for its role in forming metal complexes that serve as catalysts for the oligomerization of ethylene reactions. These reactions were influenced by co-catalysts and solvent systems, indicating the compound's utility in varying the product distribution of ethylene oligomerization (Nyamato et al., 2014) .
Antioxidant and Antimicrobial Activity
- Bioactive Pyridine Derivatives : A novel series of 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl) pyridines were synthesized, displaying promising antioxidant and antimicrobial activities. These derivatives show potential in bioactive material development (Bonacorso et al., 2015) .
Asymmetric Transfer Hydrogenation
- Catalysis Research : The compound was part of a study focusing on asymmetric transfer hydrogenation of ketones, where related pyrazolylpyridine complexes were developed as catalysts. These complexes showed varying conversions, highlighting the compound's relevance in catalytic transfer hydrogenation processes (Magubane et al., 2017) .
Photoinduced Tautomerization
- Photophysical Studies : The study of photoreactions in pyrazolylpyridine derivatives, including photoinduced tautomerization, has provided insights into the dual luminescence and kinetic coupling of fluorescence bands. This research contributes to understanding the photophysical properties of such compounds (Vetokhina et al., 2012) .
Synthesis and Structural Studies
- Structural Elucidation : Investigations into the synthesis, crystal structure, and theoretical calculations of pyrazole derivatives, including thermodynamic properties and tautomerism, have expanded the understanding of these compounds' stability and reactivity (Shen et al., 2012) .
Versatile Ligands in Coordination Chemistry
Propriétés
IUPAC Name |
2-[4-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-2-7-16-9-10(8-13)12(15-16)11-5-3-4-6-14-11/h1,3-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIDYWQEEXSTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




